molecular formula C19H17BrN2O4 B12995424 2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B12995424
M. Wt: 417.3 g/mol
InChI Key: SOMLRDJDBRAAJT-UHFFFAOYSA-N
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Description

2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a brominated benzo[d][1,3]dioxole moiety, and a chromene core

Preparation Methods

Chemical Reactions Analysis

2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds to 2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile include:

Biological Activity

2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula C21H18BrN4O4\text{Molecular Formula C}_{21}\text{H}_{18}\text{BrN}_{4}\text{O}_{4}

Key Characteristics:

  • Molecular Weight: 390.39 g/mol
  • CAS Number: 385769-84-6
  • Purity: Varies by supplier; typically >97% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds derived from the benzodioxole moiety. For instance, derivatives with the benzodioxole structure have exhibited significant activity against various bacterial strains.

Case Study Findings:

  • Compounds with structural similarities showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
16dS. aureus2
17aE. coli4

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro assays. The compound demonstrated significant cytotoxic effects against several cancer cell lines.

Research Findings:

  • In a study assessing the compound's effects on HeLa cells (cervical cancer), IC50 values were reported below 10 µg/mL for the most active derivatives .
Cell LineIC50 (µg/mL)
HeLa<10
MCF-711.20 - 93.46
SKOV-37.87 - 70.53

Antioxidant Activity

The antioxidant properties of compounds similar to the one have been evaluated using various assays. The presence of hydroxyl groups in the structure is believed to contribute to these properties.

Findings:

  • Compounds were tested for their ability to scavenge free radicals with results indicating strong antioxidant activity at concentrations as low as 10 µg/mL .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity: Compounds targeting specific enzymes involved in bacterial growth and cancer cell proliferation.
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through oxidative stress and mitochondrial pathways.
  • Radical Scavenging: Neutralizing free radicals that contribute to cellular damage and disease progression.

Properties

Molecular Formula

C19H17BrN2O4

Molecular Weight

417.3 g/mol

IUPAC Name

2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H17BrN2O4/c1-19(2)5-12(23)17-15(6-19)26-18(22)10(7-21)16(17)9-3-13-14(4-11(9)20)25-8-24-13/h3-4,16H,5-6,8,22H2,1-2H3

InChI Key

SOMLRDJDBRAAJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3Br)OCO4)C(=O)C1)C

Origin of Product

United States

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